1H-Pyrrole, 2-nonyl- 1H-Pyrrole, 2-nonyl-
Brand Name: Vulcanchem
CAS No.: 79639-04-6
VCID: VC8295780
InChI: InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3
SMILES: CCCCCCCCCC1=CC=CN1
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol

1H-Pyrrole, 2-nonyl-

CAS No.: 79639-04-6

Cat. No.: VC8295780

Molecular Formula: C13H23N

Molecular Weight: 193.33 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole, 2-nonyl- - 79639-04-6

Specification

CAS No. 79639-04-6
Molecular Formula C13H23N
Molecular Weight 193.33 g/mol
IUPAC Name 2-nonyl-1H-pyrrole
Standard InChI InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3
Standard InChI Key GPRHFTZHIFMTGJ-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=CC=CN1
Canonical SMILES CCCCCCCCCC1=CC=CN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Nonyl-1H-pyrrole has the molecular formula C₁₃H₂₃N and a molecular weight of 193.328 g/mol . The nonyl group (-C₉H₁₉) at the 2-position introduces significant hydrophobicity, as evidenced by its calculated partition coefficient (LogP) of 4.31 , suggesting high lipid solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₃N
Molecular Weight193.328 g/mol
Exact Mass193.183 g/mol
LogP4.31
Topological Polar SA15.79 Ų

Structural Analysis

The pyrrole ring adopts a planar conformation, with the nonyl chain introducing steric effects that influence reactivity. X-ray crystallography of analogous compounds (e.g., 2-isopropyl-1H-pyrrole) confirms that alkyl substituents at the 2-position distort the ring’s electron density, enhancing nucleophilic susceptibility at the 3- and 5-positions .

Synthesis and Isolation

Natural Occurrence

2-Nonyl-1H-pyrrole was first isolated from marine organisms in a 1984 study by Bowden et al. . The authors identified it as a secondary metabolite in coral-associated bacteria, suggesting a potential ecological role in chemical defense or symbiosis.

Laboratory Synthesis

While direct synthetic routes for 2-nonyl-1H-pyrrole are sparsely documented, analogous alkylpyrroles are typically synthesized via:

  • Friedel-Crafts Alkylation: Reaction of pyrrole with nonyl halides under Lewis acid catalysis.

  • Cross-Coupling: Palladium-catalyzed coupling of pyrrole boronic acids with nonyl Grignard reagents.

Recent advances in enantioselective cycloadditions, such as the [6+2]-cycloaddition of pyrrole-2-methides with enols , offer potential pathways to functionalized pyrrolizines, though applicability to 2-nonyl derivatives remains unexplored.

Physicochemical Properties

Table 2: Estimated Thermophysical Properties

PropertyValue (Estimate)Basis
Boiling Point290–310°CAnalogous alkylpyrroles
Critical Temperature~697 K
Critical Pressure~1972 kPa
Density (Liquid)0.89–0.92 g/cm³Alkylpyrrole averages

The compound’s high LogP implies preferential partitioning into nonpolar solvents, a trait exploitable in extraction processes.

Research Gaps and Future Directions

  • Experimental Validation: Thermophysical properties (e.g., boiling point, viscosity) require empirical determination.

  • Synthetic Optimization: Development of regioselective methods to avoid 3- and 4-alkylation byproducts.

  • Biological Screening: Systematic evaluation of antimicrobial and cytotoxic profiles.

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